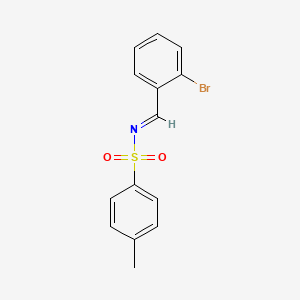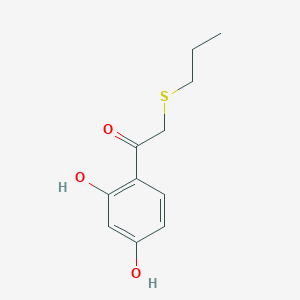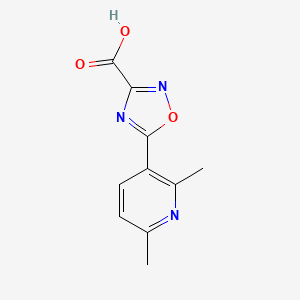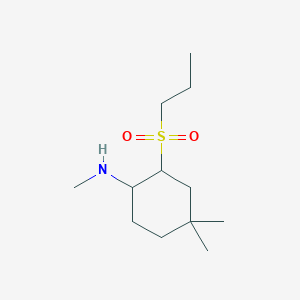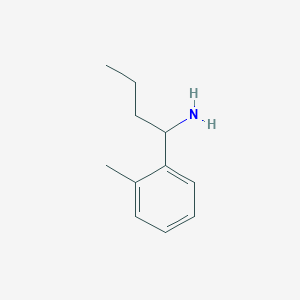
1-(2-Methylphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butyl chain attached to an amine group and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable haloalkane. For instance, the reaction of 2-methylphenylbutan-1-ol with ammonia in the presence of a dehydrating agent can yield the desired amine . Another method involves the reduction of the corresponding nitro compound using reducing agents such as hydrogen gas in the presence of a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
1-(2-Methylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine:
1-(4-Methoxyphenyl)butan-2-amine: Another similar compound with a methoxy group at the para position of the phenyl ring.
Uniqueness
1-(2-Methylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3 |
Clé InChI |
CXIYSBUAZIOUNW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








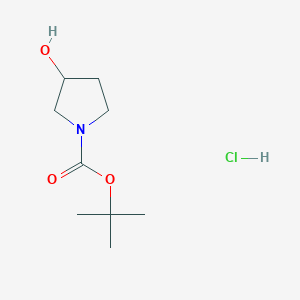
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
